molecular formula C20H20N4O3S2 B2659722 1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034279-69-9

1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2659722
CAS No.: 2034279-69-9
M. Wt: 428.53
InChI Key: RLMOPNVCILWALI-UHFFFAOYSA-N
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Description

1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that features a unique combination of benzothiazole and piperidine moieties

Preparation Methods

The synthesis of 1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves multiple steps. The preparation typically starts with the formation of the benzothiazole ring, which can be achieved by treating 2-mercaptoaniline with acid chlorides . The piperidine ring is then introduced through a series of reactions involving piperidine derivatives. The final step involves the coupling of the benzothiazole and piperidine moieties under specific reaction conditions to form the target compound .

Chemical Reactions Analysis

1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can be compared with other benzothiazole and piperidine derivatives. Similar compounds include:

    1,3-benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar chemical properties and biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are known for their diverse pharmacological activities.

    Benzothiadiazole derivatives:

This compound stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties.

Biological Activity

The compound 1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2\lambda6,1,3-benzothiadiazole-2,2-dione , also known by its CAS number 2742017-95-2 , is a benzothiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4OSC_{19}H_{20}N_{4}OS, with a molecular weight of approximately 352.5 g/mol . The structure comprises a piperidine ring substituted with a benzothiazole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of piperidin derivatives with benzothiazole derivatives under controlled conditions to yield the desired product. This method allows for the introduction of various functional groups that can enhance biological activity.

Antioxidant Activity

Recent studies have shown that benzothiazole derivatives exhibit notable antioxidant properties. For instance, compounds similar to the one have demonstrated significant radical scavenging activities in vitro. In a study evaluating various benzothiazole derivatives, some exhibited IC50 values as low as 0.05 ± 0.02 mmol/L , indicating strong antioxidant capabilities .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a related study, benzothiazole derivatives were found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. One derivative showed an inhibition rate of 57.35% , outperforming standard anti-inflammatory drugs like indomethacin . This suggests that the compound may act as a COX-2 inhibitor, providing a basis for its therapeutic potential in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been widely studied. Compounds containing similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death . Although specific data on this compound’s anticancer activity is limited, its structural similarities to known active compounds suggest potential efficacy.

The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells. The benzothiazole moiety is known to facilitate binding to enzymes and receptors involved in critical biological pathways. For instance, the interaction with COX-2 indicates a mechanism where the compound could inhibit inflammatory responses by blocking prostaglandin synthesis.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • Antioxidant Evaluation : A study synthesized twenty benzothiazole derivatives and evaluated their antioxidant properties using ABTS assays. The most potent compounds showed significant radical scavenging activities .
  • Inflammation Models : In vivo models demonstrated that certain benzothiazole derivatives could reduce inflammation markers significantly when administered intraperitoneally .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that benzothiazole derivatives could induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-22-17-4-2-3-5-18(17)24(29(22,26)27)15-8-10-23(11-9-15)20(25)14-6-7-16-19(12-14)28-13-21-16/h2-7,12-13,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMOPNVCILWALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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